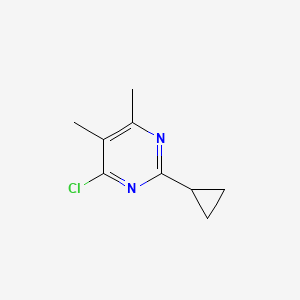
4-(Methoxymethyl)pyridin-2-amine
Descripción general
Descripción
“4-(Methoxymethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for “4-(Methoxymethyl)pyridin-2-amine” is 1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) . This indicates the presence of a pyridine ring with a methoxymethyl group at the 4-position and an amine group at the 2-position.Physical And Chemical Properties Analysis
“4-(Methoxymethyl)pyridin-2-amine” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Analytical Techniques and Biological Effects
4-(Methoxymethyl)pyridin-2-amine and related compounds have been extensively analyzed for their biological effects and the presence in various matrices. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound structurally similar to 4-(Methoxymethyl)pyridin-2-amine, has been studied for its carcinogenic properties in rodents. Extensive research has been conducted on the qualitative and quantitative analysis of PhIP and its metabolites in biological matrices, foodstuff, and beverages using sophisticated analytical techniques like liquid and gas chromatography coupled with various detection methods. This research aids in understanding the biological effects of such compounds and their exposure levels in individuals (Teunissen et al., 2010).
Chemical Synthesis and Industrial Applications
4-(Methoxymethyl)pyridin-2-amine is potentially used as an intermediate in the synthesis of various pharmaceutical products. However, the toxicity profile of compounds like 5-amino-2-(trifluoromethyl)pyridine, which resembles the chemical structure of 4-(Methoxymethyl)pyridin-2-amine, suggests that they can be hazardous. A reported case of a man inhaling 5-amino-2-(trifluoromethyl)pyridine resulted in serious health issues like methemoglobinemia and toxic encephalopathy, highlighting the need for caution in their industrial production (Tao et al., 2022).
Applications in Corrosion Inhibition
Quinoline and its derivatives, which include compounds like 4-(Methoxymethyl)pyridin-2-amine, are widely recognized for their use as anticorrosive materials. These derivatives effectively prevent metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them invaluable in industries where metal preservation is crucial (Verma et al., 2020).
Environmental Implications and Remediation
Compounds structurally similar to 4-(Methoxymethyl)pyridin-2-amine, such as sulfamethoxazole, are recognized as persistent organic pollutants with significant environmental implications. These compounds, possessing N-amine groups, can undergo transformation leading to oxidized, acetylated, and hydrolyzed metabolites, contributing to environmental pollution. Research has delved into understanding their occurrence, toxicity effects, and removal techniques, which include adsorption, advanced oxidation processes, and electrochemical oxidation. This insight is crucial for addressing the environmental impact of these compounds and developing sustainable remediation technologies (Prasannamedha et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-(methoxymethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMRXVAYRDSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)pyridin-2-amine | |
CAS RN |
1125398-71-1 | |
| Record name | 4-(methoxymethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)


![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
